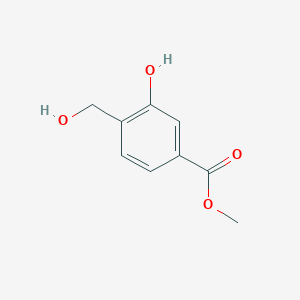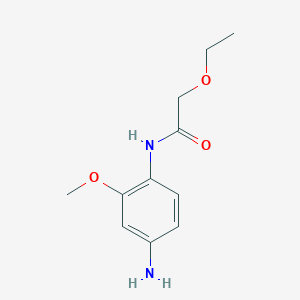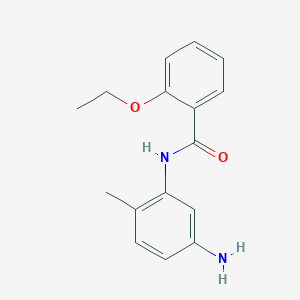
3-Hydroxy-4-(hydroxyméthyl)benzoate de méthyle
Vue d'ensemble
Description
“Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 71780-40-0 . It has a molecular weight of 182.18 . The compound appears as a pale yellow solid . It is also known by its IUPAC name, methyl 3-hydroxy-4-(hydroxymethyl)benzoate .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” involves the reaction of 500 mg (2.38 mmol) dimethyl hydroxyterephthalate in 5 mL THF with 180 mg (4.76 mmol, 2 eq) sodium borohydride. The resulting suspension is heated at reflux for 2 hours. The solvent is then removed in vacuo and 5 mL of water is added to the resulting residue .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” can be represented by the InChI code: 1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” is a pale yellow solid . It has a molecular weight of 182.18 . The compound should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Synthèse du Gefitinib
“3-Hydroxy-4-(hydroxyméthyl)benzoate de méthyle” est utilisé comme matière de départ dans la synthèse du Gefitinib . Le processus implique l'alkylation de la matière de départ, suivie d'une nitration, d'une réduction, d'une cyclisation, d'une chloration et de deux réactions d'amination successives . Le Gefitinib est un inhibiteur puissant et sélectif de l'EGFR et des kinases HER-2, compétitif avec l'ATP, et il est utilisé comme médicament anticancéreux pour le traitement du cancer du poumon non à petites cellules (CPNPC) résistant à la chimiothérapie .
Recherche en protéomique
“4-(Hydroxyméthyl)benzoate de méthyle” est un biochimique utile pour la recherche en protéomique . La protéomique est une étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses applications en protéomique, notamment la purification et l'identification des protéines, l'analyse des modifications post-traductionnelles et les études d'interaction protéine-protéine .
Synthèse de l'acide cétonique
“4-(Hydroxyméthyl)benzoate de méthyle” a été utilisé dans la synthèse de l'acide cétonique . Les acides cétoniques sont des acides carboxyliques qui contiennent un groupe fonctionnel cétone. Ils jouent un rôle important dans plusieurs processus biologiques, notamment la régulation des taux de sucre dans le sang et la synthèse des acides aminés .
Conservateur antimicrobien
Bien que ce ne soit pas exactement le même composé, “4-hydroxybenzoate de méthyle” est couramment utilisé comme conservateur antimicrobien dans les aliments, les médicaments et les cosmétiques . Il est possible que “this compound” possède des propriétés et des applications potentielles similaires .
Mécanisme D'action
Methyl Methyl 3-hydroxy-4-(hydroxymethyl)benzoate(hydroxymethyl)benzoate is a small organic molecule that can act as an acid or a base. It is a strong acid, with a pKa of 4.4, and can act as a proton donor in acid-catalyzed reactions. It can also act as a nucleophile, and can be used to form covalent bonds with other molecules.
Biochemical and Physiological Effects
Methyl Methyl 3-hydroxy-4-(hydroxymethyl)benzoate(hydroxymethyl)benzoate has been found to have some biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, and has been used as an antifungal agent. It has also been found to have antioxidant and anti-inflammatory properties, and has been used to treat skin conditions such as psoriasis and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl Methyl 3-hydroxy-4-(hydroxymethyl)benzoate(hydroxymethyl)benzoate in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is easy to obtain. It is also stable in air and is not easily oxidized. However, it is a strong acid, and can be corrosive to certain materials. It is also toxic, and should be handled with care.
Orientations Futures
The use of methyl Methyl 3-hydroxy-4-(hydroxymethyl)benzoate(hydroxymethyl)benzoate in scientific research has a wide range of potential applications. It could be used in the synthesis of pharmaceuticals, or as a reactant in the synthesis of other compounds. It could also be used in the development of new materials, or as a catalyst in the synthesis of polymers. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, and its potential use as an antifungal agent.
Safety and Hazards
“Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKROFXTOPMVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515209 | |
| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71780-40-0 | |
| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)







